What is 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid?
What is 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid?
3-Amino-3-(6-methoxypyridin-3-yl)propanoic Acid: A Strategic -Amino Acid Scaffold
Executive Summary
3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a specialized
This guide details the physicochemical profile, synthetic pathways, and strategic applications of this compound, designed for researchers optimizing pharmacokinetic (PK) profiles in early-stage drug discovery.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature and Identification
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IUPAC Name: 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid[1][2]
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Common Synonyms:
-(6-Methoxy-3-pyridyl)- -alanine; 3-Amino-3-(2-methoxy-5-pyridyl)propionic acid -
CAS Numbers:
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(S)-Enantiomer: 877119-70-5 (Preferred for bioactive scaffolds)
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(R)-Enantiomer: 712321-46-5
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Racemate: 773126-35-5
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Structural Properties
The compound features a flexible propanoic acid backbone with a chiral amine at the
| Property | Data | Relevance |
| Molecular Formula | Core stoichiometry | |
| Molecular Weight | 196.20 g/mol | Fragment-based design compliant |
| Appearance | White to off-white solid | Standard purity indicator |
| Melting Point | 212–218 °C (dec.)[3] | Indicates high lattice stability (zwitterionic form) |
| Solubility | Water, DMSO, Dilute Acid | Pyridine nitrogen enhances aqueous solubility at physiological pH |
| pKa (Calculated) | ~3.5 (COOH), ~8.5 ( | Zwitterionic at neutral pH |
Part 2: Strategic Applications in Drug Design
Bioisosterism & Pharmacokinetics
This scaffold is frequently employed to replace Tyrosine or Phenylalanine in peptide mimetics.
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Solubility Enhancement: The pyridine nitrogen lowers LogP compared to a phenyl ring, improving oral bioavailability.
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Metabolic Blockade: The methoxy group at the 6-position (para to the attachment point) blocks CYP450-mediated hydroxylation, a common metabolic soft spot in phenyl-based drugs.
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Conformational Control: As a
-amino acid, it introduces specific torsion angles that can stabilize secondary structures (e.g., -turns) in peptidomimetics, increasing resistance to proteolytic degradation.
Target Classes
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Integrin Antagonists:
-amino acids are classic scaffolds for RGD (Arg-Gly-Asp) mimetics targeting and integrins. -
Neuropharmacology: The pyridine moiety mimics neurotransmitter substructures, making it valuable for designing ligands for GABA receptors or glutamate receptors (NMDA/AMPA).
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Enzyme Inhibitors: Used in protease inhibitors where the
-amino acid backbone prevents rapid cleavage by the target enzyme.
Part 3: Synthetic Methodologies
Two primary routes are recommended: the Rodionov Reaction for rapid access to the racemate (useful for initial screening) and Ellman’s Auxiliary Approach for high-enantiomeric excess (ee) synthesis of the (S)-isomer.
Route A: The Modified Rodionov Reaction (Racemic)
This "One-Pot" method condenses an aldehyde with malonic acid and ammonium acetate.
Protocol:
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Reagents: 6-Methoxynicotinaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).
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Solvent: Ethanol (reflux).
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Procedure:
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Dissolve reagents in ethanol.
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Reflux for 8–12 hours. The reaction proceeds via an imine intermediate followed by decarboxylative condensation.
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Cool to room temperature.[1] The product often precipitates as the zwitterion.
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Purification: Recrystallization from aqueous ethanol.
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Route B: Asymmetric Synthesis via Ellman’s Sulfinamide (Chiral)
For pharmaceutical applications requiring >98% ee.
Protocol:
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Imine Formation: Condense 6-Methoxynicotinaldehyde with (S)-(-)-tert-Butanesulfinamide using
in THF. -
Reformatsky-Type Addition: React the resulting sulfinimine with the lithium enolate of ethyl acetate (or a Reformatsky reagent like
). -
Deprotection: Treat the resulting adduct with HCl/Dioxane to remove the sulfinyl group and hydrolyze the ester.
Synthesis Workflow Diagram
Figure 1: Comparison of synthetic routes. Route A offers speed for racemic standards; Route B provides stereochemical precision for drug development.
Part 4: Analytical Characterization & Handling
Quality Control Parameters
Researchers must validate the identity and purity of the synthesized compound using the following specifications.
| Test | Acceptance Criteria | Method |
| HPLC Purity | C18 Column, | |
| Chiral HPLC | Chiralpak AD-H or OD-H column; Hexane/IPA mobile phase | |
| Consistent with structure | DMSO- | |
| Mass Spec | ESI-MS (Positive Mode) |
Handling & Stability
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Storage: Store at 2–8 °C under desiccated conditions. The compound is hygroscopic.
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Stability: Stable in solid state for >2 years. In solution (water/buffer), use fresh; avoid prolonged exposure to basic pH (>10) to prevent potential racemization or esterification side reactions if alcohol solvents are used.
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Safety: Irritant. Standard PPE (gloves, goggles, lab coat) is required.
Part 5: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates why this specific scaffold is chosen over standard amino acids in medicinal chemistry campaigns.
Figure 2: SAR logic demonstrating the pharmacological advantages of the 6-methoxypyridin-3-yl moiety.
References
- Rodionov, V. M.Synthesis of beta-amino acids. (Classic reaction methodology adapted for heterocyclic derivatives). Journal of the American Chemical Society, General methodology reference.
- Ellman, J. A., et al.Asymmetric Synthesis of -Amino Acids via the Addition of Enolates to tert-Butanesulfinyl Imines.Journal of Organic Chemistry, General asymmetric synthesis reference.
